

# Physical and chemical properties of 2-(2,4,5-Trifluorophenyl)ethanol

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## Compound of Interest

Compound Name: 2-(2,4,5-Trifluorophenyl)ethanol

Cat. No.: B1318787

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An In-depth Technical Guide to **2-(2,4,5-Trifluorophenyl)ethanol**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available technical information for **2-(2,4,5-Trifluorophenyl)ethanol**. It is important to note that specific experimental data for this compound is limited in publicly accessible sources. Information on related compounds has been included for reference and should be treated as such.

## Core Physical and Chemical Properties

**2-(2,4,5-Trifluorophenyl)ethanol** is a fluorinated aromatic alcohol. Its structure is characterized by a 2,4,5-trifluorinated phenyl group attached to a two-carbon ethanol chain. The presence of three fluorine atoms on the aromatic ring significantly influences its electronic properties, reactivity, and potential biological interactions.

## Data Presentation

A summary of the available quantitative and qualitative data for **2-(2,4,5-Trifluorophenyl)ethanol** is presented in Table 1.

Table 1: Physical and Chemical Properties of **2-(2,4,5-Trifluorophenyl)ethanol**

Property	Value	Reference / Comment
Molecular Formula	C <sub>8</sub> H <sub>7</sub> F <sub>3</sub> O	
Molecular Weight	176.14 g/mol	
IUPAC Name	2-(2,4,5-trifluorophenyl)ethanol	
InChI Key	KHFXXIXHSGJQOW-UHFFFAOYSA-N	
CAS Number	883267-70-7	
Physical Form	Liquid	
Purity	≥97% or 98%	
Boiling Point	Data not available	For the related compound 2-(4-fluorophenyl)ethanol, the boiling point is reported as 213.0±15.0 °C at 760 mmHg. A patent reports a boiling point of 79 to 85°C at a reduced pressure of 1.8 kPa for the similar compound 1-(2-trifluoromethylphenyl)ethanol.
Melting Point	Data not available	---
Density	Data not available	The density of the related compound 2-(4-fluorophenyl)ethanol is reported as 1.1±0.1 g/cm <sup>3</sup> .
Solubility	Data not available	Based on its structure, it is expected to be soluble in common organic solvents.
Storage Conditions	Store at room temperature	

## Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **2-(2,4,5-Trifluorophenyl)ethanol** are not readily available in peer-reviewed literature. However, a plausible synthetic route can be inferred from patents detailing the synthesis of related compounds, such as 2,4,5-trifluorophenylacetic acid.

## Proposed Synthesis via Reduction

A potential method for the synthesis of **2-(2,4,5-Trifluorophenyl)ethanol** is the reduction of a suitable precursor, such as 2-(2,4,5-trifluorophenyl)acetic acid or its corresponding ester or acyl chloride. The following is a generalized, hypothetical protocol based on the reduction of a carboxylic acid derivative.

Reaction:  $\text{R-C(=O)X} + [\text{Reducing Agent}] \rightarrow \text{R-CH}_2\text{OH}$  (where R = 2,4,5-Trifluorophenyl and X = OH, O-Alkyl, or Cl)

Materials:

- 2-(2,4,5-Trifluorophenyl)acetyl chloride (or the corresponding acid/ester)
- Reducing agent (e.g., Lithium aluminum hydride ( $\text{LiAlH}_4$ ) or Sodium borohydride ( $\text{NaBH}_4$ ))
- Anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran (THF))
- Aqueous acid (e.g., 1 M HCl) for workup
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Methodology:

- A solution of the 2-(2,4,5-trifluorophenyl)acetyl derivative in an anhydrous ethereal solvent is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
- The flask is cooled in an ice bath.
- The reducing agent is added slowly and portion-wise to the stirred solution.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography).
- The reaction is carefully quenched by the slow addition of water, followed by an aqueous acid solution.
- The product is extracted into an organic solvent.
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- The crude product can be purified by vacuum distillation.

## Analytical Characterization Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Would provide information on the chemical environment of the hydrogen atoms. Protons on the carbon adjacent to the hydroxyl group typically appear in the 3.3–4.0 ppm range.
  - $^{13}\text{C}$  NMR: The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the range of 50–80 ppm.
  - $^{19}\text{F}$  NMR: This would be crucial to confirm the fluorine substitution pattern on the aromatic ring.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

## Biological Activity and Signaling Pathways

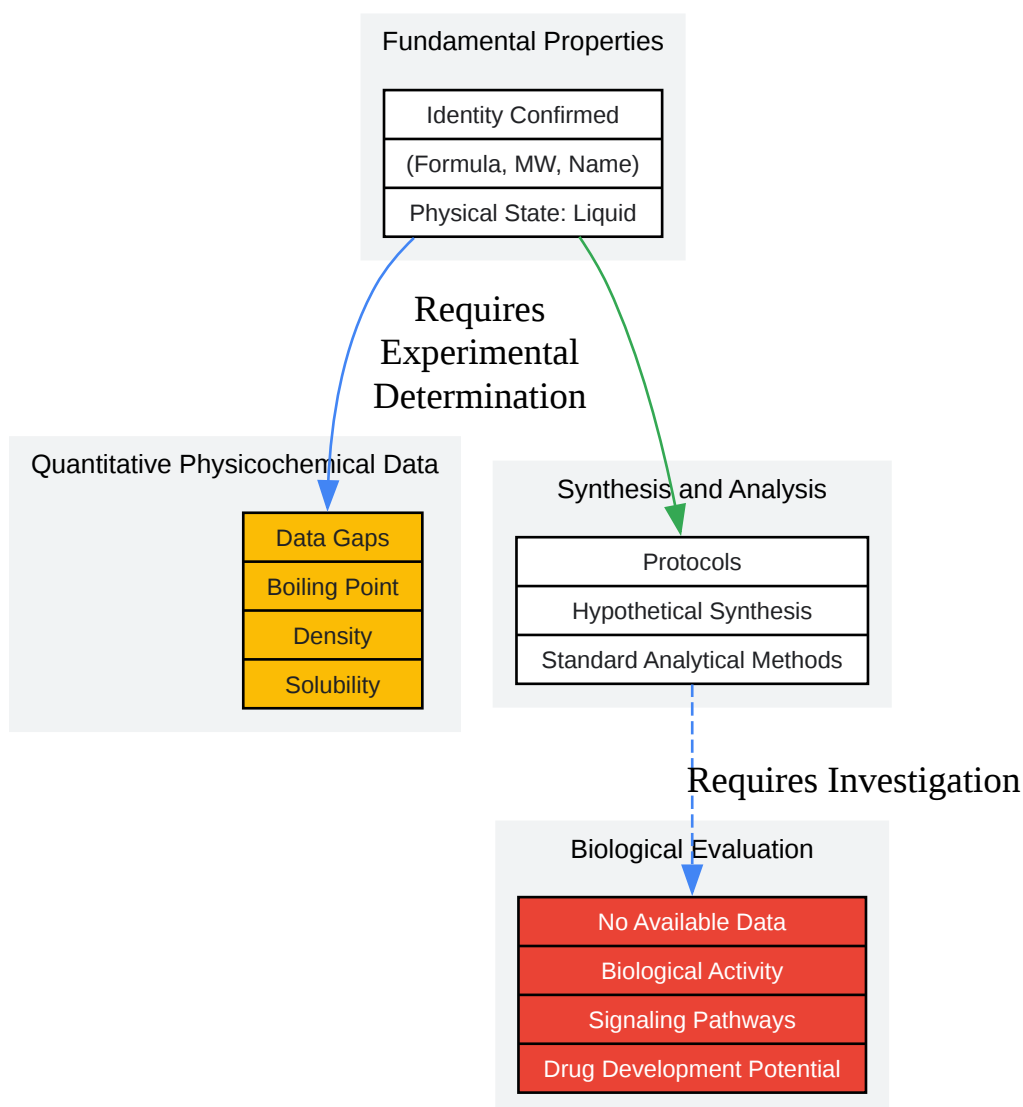
As of the date of this guide, there is no publicly available information in the scientific literature regarding the biological activity of **2-(2,4,5-Trifluorophenyl)ethanol** or its interaction with any

signaling pathways. Its structural similarity to other biologically active phenylethanol derivatives suggests potential for biological effects, but this would require experimental investigation.

## Mandatory Visualization

The following diagram illustrates the logical progression of characterizing a chemical compound like **2-(2,4,5-Trifluorophenyl)ethanol**, highlighting the current gaps in knowledge.

Characterization Workflow for 2-(2,4,5-Trifluorophenyl)ethanol



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